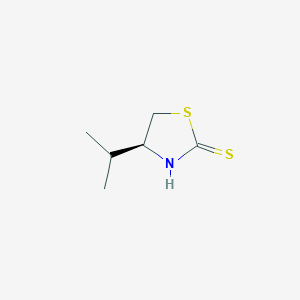

(S)-4-Isopropylthiazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Applications of (S)-4-Isopropylthiazolidine-2-thione

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional arrangement, making the ability to selectively produce a single enantiomer not merely an academic challenge, but a critical necessity. Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. After guiding the formation of the desired stereocenter(s), the auxiliary is cleaved and can often be recovered.

Among the pantheon of these molecules, (S)-4-Isopropylthiazolidine-2-thione, a derivative of the naturally occurring amino acid L-valine, has emerged as a highly effective and versatile chiral auxiliary. Its robust structure and predictable stereodirecting influence have made it a staple in asymmetric synthesis, particularly for the formation of carbon-carbon bonds. This guide provides an in-depth analysis of its structural properties, synthesis, and application, tailored for researchers, scientists, and drug development professionals who rely on precise stereochemical control.

Core Structural and Physical Properties

This compound is a white to off-white crystalline solid, valued for its stability and reliability in asymmetric transformations.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NS₂ | [2][3] |

| Molecular Weight | 161.29 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 69-71 °C | [3][4] |

| Optical Rotation | [α]²⁰/D = -37 ± 3° (c=1 in chloroform) | [3][4] |

| CAS Number | 76186-04-4 | [3][4] |

Spectroscopic Signature

A comprehensive understanding of a molecule's structure requires detailed spectroscopic analysis. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of this writing, its covalent structure is unambiguously confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR (CDCl₃): The carbon spectrum provides a clear fingerprint of the molecule's carbon framework. Key resonances are observed for the thione carbon (C=S), the chiral center (C4), the methylene group in the ring (C5), and the isopropyl group carbons.

-

¹H NMR (CDCl₃): The proton NMR spectrum is consistent with the assigned structure, showing characteristic signals for the N-H proton, the proton at the C4 stereocenter, the diastereotopic protons of the C5 methylene group, and the isopropyl group's methine and methyl protons. A detailed assignment is crucial for reaction monitoring and characterization of its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present.

-

N-H Stretch: A characteristic absorption is observed in the region of 3100-3200 cm⁻¹, corresponding to the N-H stretching vibration.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds of the isopropyl and thiazolidine ring.

-

C=S Stretch (Thioamide): The thiocarbonyl group gives rise to a strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹. The exact position is sensitive to the molecule's environment and conformation.

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) is observed at m/z = 161. The fragmentation pattern would be expected to involve characteristic losses, such as the isopropyl group, providing further structural confirmation.

Synthesis of the Chiral Auxiliary: A Validated Protocol

The accessibility of a chiral auxiliary is crucial for its practical application. This compound is efficiently synthesized from the readily available and inexpensive chiral pool starting material, (S)-valinol. The following protocol is adapted from a robust and well-vetted procedure published in Organic Syntheses, ensuring its reliability and reproducibility.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from (S)-valinol.

Step-by-Step Experimental Protocol

A. (S)-4-Isopropyl-1,3-thiazolidine-2-thione (1)

-

Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel, add (S)-valinol (10.32 g, 0.10 mol), ethanol (30 mL), and carbon disulfide (18 mL, 0.26 mol).

-

Reagent Addition: Charge the addition funnel with a solution of potassium hydroxide (15.2 g, 0.27 mol) in 120 mL of a 1:1 ethanol/water mixture. Add this solution dropwise to the flask at room temperature over 20 minutes. The mixture will turn deep red.

-

Reaction: Replace the addition funnel with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 72 hours. The long reaction time is necessary to ensure the complete conversion of an intermediate oxazolidinethione to the desired thiazolidinethione.

-

Workup: After cooling to room temperature, remove the volatile solvents using a rotary evaporator.

-

Acidification: Slowly add 0.5 M aqueous HCl (approx. 550 mL) to the resulting liquid to acidify it.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a yellowish solid (typically 92-93% yield). This material is often of sufficient purity for use in the subsequent acylation step without further purification.

Application in Asymmetric Synthesis: The Aldol Reaction

The true utility of this compound is realized when it is N-acylated and used to control the stereochemistry of enolate reactions. The resulting N-acyl derivatives serve as excellent precursors for generating highly stereoselective enolates for aldol, alkylation, and other C-C bond-forming reactions.

Mechanism of Stereochemical Control

The stereodirecting power of the auxiliary stems from its rigid conformational bias upon N-acylation and enolization. The bulky isopropyl group at the C4 position effectively shields one face of the enolate. When an electrophile, such as an aldehyde, approaches the enolate, it is directed to the less sterically hindered face, leading to a predictable and high level of diastereoselectivity in the product. The use of Lewis acids like titanium tetrachloride (TiCl₄) is crucial, as it coordinates to the carbonyl and thione groups, further locking the conformation of the transition state and enhancing facial selectivity.

Caption: General workflow for an asymmetric aldol reaction.

Protocol for a Representative Asymmetric Aldol Addition

This protocol describes the N-acylation of the auxiliary with propanoyl chloride and a subsequent diastereoselective aldol reaction with an aldehyde, mediated by titanium tetrachloride.

B. (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (2)

-

Setup: To a flame-dried, three-necked flask under nitrogen, add the auxiliary (1) (8.08 g, 50.0 mmol) and dissolve in anhydrous THF (33 mL).

-

Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath) and add n-butyllithium (1.6 M in hexanes, 32.5 mL, 52.0 mmol) dropwise, maintaining the internal temperature below -70 °C.

-

Acylation: After stirring for 15 minutes, add propanoyl chloride (4.8 mL, 55.0 mmol) dropwise.

-

Quench and Extraction: After stirring for 1.5 hours while allowing the reaction to warm to room temperature, cool the mixture in an ice bath and quench with a saturated aqueous solution of NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting oil by silica gel chromatography (e.g., 1:1 CH₂Cl₂/hexanes) to afford the N-acylated product (2).

C. Diastereoselective Titanium-Mediated Aldol Reaction

-

Setup: To a flame-dried flask under nitrogen, add the N-propionyl auxiliary (2) (e.g., 1.0 mmol) and dissolve in anhydrous CH₂Cl₂.

-

Enolate Formation: Cool the solution to -78 °C. Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise, followed by a hindered amine base such as N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir the mixture for 30-60 minutes to allow for the formation of the Z-enolate.

-

Aldol Addition: Add the desired aldehyde (1.2 equiv) dropwise at -78 °C. Stir the reaction for 1-3 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, and extract with CH₂Cl₂.

-

Isolation and Analysis: Dry the organic layer, concentrate, and purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR analysis or HPLC. Reactions of this type frequently yield the syn-aldol product with high diastereoselectivity (often >95:5 d.r.).

Conclusion and Outlook

This compound stands as a testament to the power of chiral auxiliary-based methods in asymmetric synthesis. Derived from an inexpensive natural product, its straightforward synthesis and the high degree of stereocontrol it imparts in C-C bond-forming reactions have solidified its position as a valuable tool for synthetic chemists. The predictable stereochemical outcomes, governed by the well-defined conformational preferences of its N-acyl derivatives, make it a reliable choice for the construction of complex chiral molecules. For researchers in drug discovery and development, where enantiomeric purity is non-negotiable, the methodologies enabled by this auxiliary provide a robust and field-proven path to accessing stereochemically complex targets with high fidelity. Future work will likely continue to expand its applications into new reaction classes and catalytic asymmetric processes.

References

An In-Depth Technical Guide to the Synthesis of (S)-4-Isopropylthiazolidine-2-thione

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of (S)-4-Isopropylthiazolidine-2-thione in Asymmetric Synthesis

This compound is a sulfur-containing heterocyclic compound that has become a cornerstone in the field of asymmetric synthesis.[1] Derived from the naturally occurring amino acid (S)-valine, this molecule functions as a highly effective chiral auxiliary.[1][2] Chiral auxiliaries are compounds temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, allowing for the selective formation of one stereoisomer over others.[1]

The significance of this compound lies in its ability to impart a high degree of stereocontrol in crucial carbon-carbon bond-forming reactions, most notably in aldol additions, alkylations, and Diels-Alder reactions.[1][3] The thione functionality and the sterically demanding isopropyl group work in concert to influence the conformation of N-acyl derivatives and their subsequent enolates, effectively shielding one face of the molecule.[1] This steric hindrance guides the approach of incoming reagents, leading to products with high diastereoselectivity.[1][4] Once the desired stereocenter is established, the auxiliary can be cleanly removed, often with the possibility of recovery and reuse, making it an efficient and valuable tool in the synthesis of complex, enantiomerically pure molecules such as natural products and pharmaceuticals.[1][5]

This guide provides a comprehensive overview of the principal synthesis pathway for this compound, detailing the reaction mechanism, a validated experimental protocol, and the scientific rationale behind the procedural choices.

Core Synthesis Pathway: A One-Pot Cyclization from (S)-Valinol

The most robust and widely adopted method for preparing this compound is a direct, one-pot cyclization reaction starting from the chiral amino alcohol (S)-valinol and carbon disulfide (CS₂).[1] This method is valued for its efficiency, reliability, and the direct transfer of chirality from the readily available starting material to the final product.

Conceptual Workflow

The synthesis can be visualized as a two-stage process occurring in a single reaction vessel: the formation of a dithiocarbamate intermediate followed by an intramolecular cyclization to form the thiazolidinethione ring.

Caption: High-level overview of the synthesis pathway.

Step 1: Sourcing the Chiral Precursor, (S)-Valinol

The synthesis begins with (S)-valinol, a chiral β-amino alcohol.[2] Its stereocenter is the ultimate source of the final product's chirality. (S)-Valinol is not typically synthesized from scratch but is conveniently prepared by the chemical reduction of the carboxylic acid group of the inexpensive and abundant amino acid, (S)-valine.[2]

-

Rationale for Choice: The use of (S)-valine as the ultimate precursor ensures a high enantiomeric purity for the final chiral auxiliary. The isopropyl side chain provides the necessary steric bulk to effectively direct future stereoselective reactions.[1]

-

Reduction Methods: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and iodine are commonly employed to convert the carboxylic acid of valine into the primary alcohol of valinol without affecting the existing stereocenter.[2]

Step 2: Mechanism of Thiazolidinethione Ring Formation

The core of the synthesis is the reaction between the amino alcohol (S)-valinol and carbon disulfide in an alkaline medium.[1][6]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic amino group (-NH₂) of (S)-valinol attacking the highly electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate.

-

Deprotonation: In the presence of a base (e.g., potassium hydroxide), the dithiocarbamic acid and the alcohol's hydroxyl group are deprotonated, forming a dithiocarbamate salt and an alkoxide.

-

Intramolecular Cyclization (Sₙ2): The reaction culminates in an intramolecular Sₙ2 reaction. The negatively charged sulfur atom of the dithiocarbamate acts as a nucleophile, attacking the adjacent carbon atom that bears the alkoxide (a good leaving group). This attack displaces the alkoxide, closing the five-membered ring and forming the stable thiazolidinethione product.

Caption: Proposed mechanism for thiazolidinethione formation.

Validated Experimental Protocol

The following protocol is adapted from a robust and peer-reviewed procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-Valinol | 103.16 | 15.0 g | 0.145 | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 8.14 g | 0.145 | 1.0 |

| Carbon Disulfide (CS₂) | 76.13 | 11.0 mL (13.8 g) | 0.182 | 1.25 |

| Water (deionized) | 18.02 | 150 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (8.14 g) in water (150 mL).

-

Addition of Reactants: To the stirred aqueous KOH solution, add (S)-valinol (15.0 g). Once dissolved, add carbon disulfide (11.0 mL) in one portion.

-

Reflux: Heat the resulting two-phase mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for 6-8 hours. The mixture will gradually become more homogeneous.

-

Cooling and Extraction: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: The combined organic layers are not typically washed with brine to avoid potential product loss, as the product has some water solubility.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) for approximately 15 minutes. Filter the drying agent through a cotton plug and concentrate the filtrate using a rotary evaporator.

-

Product Isolation: The procedure yields the target compound, (S)-4-isopropyl-1,3-thiazolidine-2-thione, as a yellowish solid.[3]

Expected Results

-

Yield: 14.9 to 15.1 g (92-93%).[3]

-

Appearance: Yellowish solid.[3]

-

Melting Point: 68-69 °C.[3]

-

Purity: The product obtained from this procedure is typically of high purity and can often be used in subsequent steps without further purification.[3]

Application in Asymmetric Aldol Addition: A Workflow Example

The primary utility of this compound is demonstrated in its application as a chiral auxiliary. The process involves attaching the auxiliary to a substrate, performing a stereoselective reaction, and then removing it.

Caption: General workflow for using the chiral auxiliary.

This workflow highlights how titanium enolates derived from N-acyl thiazolidinethiones can undergo highly diastereoselective aldol additions, granting access to specific syn- or anti-aldol adducts depending on the reaction conditions chosen.[3][4]

Conclusion

The synthesis of this compound from (S)-valinol and carbon disulfide is a highly efficient, reliable, and scalable process that is fundamental to the field of asymmetric synthesis. The procedure's simplicity and high yield provide ready access to a powerful chiral auxiliary. The inherent stereochemistry and steric properties of this molecule enable chemists to exert precise control over the formation of new stereocenters, a critical capability in the development of complex chiral molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and a validated protocol for the successful synthesis and application of this indispensable synthetic tool.

References

physical and chemical properties of (S)-4-Isopropylthiazolidine-2-thione

An In-depth Technical Guide to the Properties and Applications of (S)-4-Isopropylthiazolidine-2-thione

Introduction

This compound is a sulfur-containing heterocyclic compound of significant interest in the fields of organic synthesis and pharmaceutical development. Derived from the natural amino acid (S)-valine, its core value lies in its role as a highly effective and reliable chiral auxiliary.[1] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, details its application in asymmetric synthesis, and offers practical experimental protocols for its preparation and use.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white crystalline solid.[1] Its stereocenter, derived from (S)-valinol, is key to its function in asymmetric synthesis.

Molecular Structure

The structure of this compound features a five-membered thiazolidine ring with a thione group at the 2-position and an isopropyl group at the 4-position in the (S) configuration.

References

A Technical Guide to the (S)-4-Isopropylthiazolidine-2-thione Chiral Auxiliary: Mechanism and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of carbon-carbon bond-forming reactions. Among these, (S)-4-isopropylthiazolidine-2-thione has emerged as a powerful and versatile tool, particularly in asymmetric aldol additions. Its efficacy is rooted in the formation of a rigid, chelated enolate intermediate that effectively biases the approach of an electrophile. This guide provides an in-depth analysis of the core mechanism, explores the factors governing its high diastereoselectivity, presents detailed experimental protocols for its application in aldol reactions, and describes robust methods for its subsequent cleavage to yield valuable chiral building blocks.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical objective in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often exclusive to a single stereoisomer.[1][2] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer.[1] The process typically involves three key stages: covalent attachment of the auxiliary, the diastereoselective bond-forming reaction, and finally, the removal of the auxiliary to reveal the chiral product, ideally with the auxiliary being recoverable.[1]

The this compound auxiliary, often associated with the work of Nagao, is a highly effective auxiliary derived from the natural amino acid L-cysteine.[3] Its utility lies in its ability to enforce a specific conformation upon N-acyl derivatives, leading to exceptional levels of stereocontrol in reactions such as aldol additions and alkylations.[3]

Core Mechanism: Establishing Stereocontrol

The stereodirecting power of the this compound auxiliary is primarily attributed to two key features: the steric influence of the C4-isopropyl group and the strong chelating ability of the thiocarbonyl group.[3][4] The mechanism can be dissected into three critical steps: acylation, stereoselective enolate formation, and the diastereoselective reaction with an electrophile.

Synthesis of the N-Acyl Substrate

The first step is the covalent attachment of a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to the nitrogen atom of the thiazolidinethione. This forms the N-acylthiazolidinethione, the active substrate for the asymmetric transformation.[5]

Enolate Formation and the Role of Chelation

The key to high diastereoselectivity is the formation of a geometrically defined (Z)-enolate. This is typically achieved by deprotonation of the α-carbon using a Lewis acid in combination with a hindered amine base.[4] A common and highly effective system involves titanium tetrachloride (TiCl4) and a tertiary amine base like (-)-sparteine or Hünig's base (DIPEA).[3][4]

The mechanism proceeds through a highly organized, six-membered transition state.[4] The titanium(IV) center coordinates to both the carbonyl oxygen and the thiocarbonyl sulfur of the N-acylthiazolidinethione.[4] This rigid chelation forces the molecule into a planar arrangement. The bulky C4-isopropyl group then sterically blocks one face of the resulting enolate.[3] The incoming electrophile (e.g., an aldehyde) is thus directed to the opposite, less-hindered face, leading to a predictable stereochemical outcome.[3][4]

The choice of Lewis acid and base is critical. Titanium enolates are particularly effective due to the high affinity of titanium for both oxygen and sulfur, leading to a robust chelated intermediate.[4] The use of specific amine bases can even allow for switching between the "Evans syn" and "non-Evans syn" aldol products by modulating the transition state between chelated and non-chelated pathways.[4][6]

Diagram 1: Chelation-Controlled Enolate Formation This diagram illustrates the formation of the rigid, titanium-chelated (Z)-enolate. The C4-isopropyl group effectively shields the Re-face of the enolate, leaving the Si-face exposed for electrophilic attack.

The Diastereoselective Aldol Reaction

Once the enolate is formed, the aldehyde is introduced. The reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state.[1][7] The aldehyde coordinates to the titanium center, and its substituent (R') occupies a pseudo-equatorial position to minimize steric interactions. The C-C bond formation occurs as the enolate attacks the aldehyde carbonyl, with the stereochemistry being dictated by the facial bias established in the previous step. This highly ordered transition state is responsible for the excellent diastereoselectivity observed in these reactions.[4][7]

Diagram 2: Zimmerman-Traxler Transition State This diagram shows the chair-like transition state for the aldol addition. The facial selectivity of the enolate and the equatorial positioning of the aldehyde's R-group lead to the formation of the syn-aldol product.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. DSpace [open.bu.edu]

- 3. This compound | 76186-04-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Elucidation of (S)-4-Isopropylthiazolidine-2-thione: A Technical Guide for Researchers

Introduction

(S)-4-Isopropylthiazolidine-2-thione, a chiral auxiliary derived from the natural amino acid L-valine, is a cornerstone in modern asymmetric synthesis. Its rigid thiazolidinethione framework and the stereodirecting influence of the isopropyl group provide a powerful tool for controlling stereochemistry in a variety of chemical transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1] The precise stereochemical outcome of these reactions is critically dependent on the purity and structural integrity of the chiral auxiliary. Therefore, a thorough spectroscopic characterization is not merely a routine quality control step but a fundamental prerequisite for its successful application in the synthesis of complex, high-value molecules in pharmaceutical and agrochemical research.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic signatures. The protocols and interpretations herein are presented to form a self-validating system for the structural confirmation of this vital synthetic tool.

Molecular Structure and Stereochemistry

The unique spectroscopic profile of this compound is a direct consequence of its distinct molecular architecture. The following diagram illustrates the key structural features and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound in solution, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment and comparison between batches.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standardized workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the compound and its single, well-defined residual solvent peak for easy spectral referencing.

-

Concentration: A concentration of 10-20 mg in 0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant viscosity effects.

-

Spectrometer Frequency: A higher field strength (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving the diastereotopic protons of the methylene group and the isopropyl methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The proton-decoupled spectrum of this compound exhibits six distinct signals, corresponding to the six carbon atoms in the structure.

| Chemical Shift (δ) / ppm | Carbon Assignment | Rationale for Assignment |

| 201.5 | C=S (C2) | The thiocarbonyl carbon is highly deshielded due to the double bond to sulfur and proximity to nitrogen, resulting in a signal at a very low field. |

| 68.6 | CH-iPr (C4) | This methine carbon is bonded to nitrogen and sulfur, leading to a significant downfield shift. |

| 34.3 | CH₂ (C5) | The methylene carbon is adjacent to the nitrogen atom of the thioamide. |

| 32.8 | CH(CH₃)₂ | The methine carbon of the isopropyl group is in a typical aliphatic region. |

| 19.5 | CH(CH₃)₂ | One of the diastereotopic methyl carbons of the isopropyl group. |

| 18.2 | CH(CH₃)₂ | The second diastereotopic methyl carbon of the isopropyl group. |

| Data referenced from SpectraBase.[2] |

Expert Insights: The chemical shift of the thiocarbonyl carbon (C2) at ~201.5 ppm is a key diagnostic peak for the thiazolidine-2-thione ring system. Its presence and characteristic low-field position are strong indicators of the integrity of the core structure. The diastereotopicity of the isopropyl methyl carbons, giving rise to two separate signals at 19.5 and 18.2 ppm, is a direct consequence of the chiral center at C4.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments and their spatial relationships through spin-spin coupling.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Proton Assignment | Rationale for Assignment |

| ~8.0 | br s | - | 1H | N-H | The thioamide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be concentration-dependent. |

| ~4.2 | m | - | 1H | H4 | This methine proton is coupled to the two H5 protons and the isopropyl methine proton, resulting in a complex multiplet. |

| ~3.4 | dd | J ≈ 11.5, 8.5 | 1H | H5a | One of the diastereotopic methylene protons at C5. It shows geminal coupling to H5b and vicinal coupling to H4. |

| ~3.1 | dd | J ≈ 11.5, 6.0 | 1H | H5b | The other diastereotopic methylene proton at C5. |

| ~2.4 | m | - | 1H | CH(CH₃)₂ | The methine proton of the isopropyl group is coupled to the two methyl groups and H4. |

| ~1.1 | d | J ≈ 6.8 | 3H | CH(CH₃)₂ | One of the isopropyl methyl groups, appearing as a doublet due to coupling with the isopropyl methine. |

| ~0.9 | d | J ≈ 6.8 | 3H | CH(CH₃)₂ | The second isopropyl methyl group. |

| Data interpreted from conformational analysis studies by Chanon et al.[3] |

Trustworthiness through Coupling Constants: The coupling constants (J values) provide a self-validating system for the assignments. The large geminal coupling (~11.5 Hz) between the H5 protons is characteristic of protons on an sp³-hybridized carbon. The different vicinal coupling constants for H5a and H5b with H4 (~8.5 Hz and ~6.0 Hz) are consistent with the puckered, non-planar conformation of the five-membered ring, as established by detailed conformational analysis.[3] This difference arises from the different dihedral angles between H4 and the two H5 protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, providing complementary information to NMR.

Experimental Protocol: IR Data Acquisition

For solid samples like this compound, the KBr pellet method is a traditional and reliable technique.

Workflow for IR Sample Preparation (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet for IR analysis.

Authoritative Grounding: This protocol is based on well-established methods for solid-state IR spectroscopy.[4][5] The use of KBr is standard as it is transparent in the mid-IR region (4000-400 cm⁻¹). The key to a high-quality spectrum is the creation of a uniform, fine dispersion of the sample within the KBr matrix to minimize light scattering.[4]

Interpretation of the IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3150 | Medium | N-H stretch | Thioamide N-H |

| 2960-2870 | Medium-Strong | C-H stretch | Isopropyl and CH₂ groups |

| ~1500 | Strong | "Thioamide II" band (C-N stretch & N-H bend) | Thioamide (-N-C=S) |

| ~1300 | Strong | "Thioamide III" band (C-N stretch) | Thioamide (-N-C=S) |

| ~1050 | Medium-Strong | C=S stretch ("Thioamide I" contribution) | Thiocarbonyl (C=S) |

| Interpretation based on the NIST reference spectrum for 2-Thiazolidinethione and general IR correlation tables.[6][7] |

Expert Insights:

-

N-H Stretch: The peak around 3150 cm⁻¹ is characteristic of the N-H stretching vibration in the thioamide group. Its position and typically broad appearance are indicative of hydrogen bonding in the solid state.

-

C-H Stretches: A series of sharp peaks between 2960 and 2870 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl and methylene groups.

-

The "Thioamide Bands": Unlike the distinct C=O stretch in amides, the C=S stretch in thioamides is heavily coupled with other vibrations (C-N stretching and N-H bending). This results in a series of characteristic "thioamide bands." The strong absorption around 1500 cm⁻¹ is often referred to as the "Thioamide II band" and has significant C-N stretching and N-H bending character. The C=S stretching vibration itself contributes significantly to a band often found in the 1050-1250 cm⁻¹ region.[3] The presence and relative positions of this complex pattern of bands are highly diagnostic for the thiazolidinethione core.

Conclusion

The structural integrity of this compound is unequivocally established through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹³C NMR spectrum confirms the presence of all six unique carbon environments, with the downfield thiocarbonyl signal serving as a key identifier. The ¹H NMR spectrum, through its chemical shifts and coupling constants, not only confirms the connectivity of the protons but also provides insight into the stereochemistry and conformational preferences of the molecule. Finally, IR spectroscopy offers a rapid and reliable confirmation of the essential thioamide functional group through its characteristic absorption bands.

By employing the standardized protocols and interpretive frameworks presented in this guide, researchers can confidently verify the structure and purity of this compound, ensuring its reliable performance as a chiral auxiliary in stereoselective synthesis. This rigorous analytical approach underpins the successful development of complex chiral molecules, ultimately advancing the fields of pharmaceutical and materials science.

References

An In-depth Technical Guide to the Role of Thiazolidinethiones in Asymmetric Catalysis

Introduction: The Rise of Sulfur-Based Chiral Auxiliaries

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, stoichiometric controllers of stereochemistry, have been an indispensable tool for decades, enabling the predictable formation of stereogenic centers.[1] While Evans' oxazolidinones set a foundational standard, the search for auxiliaries with enhanced reactivity, crystallinity, and unique stereochemical outcomes led to the development of their sulfur-containing analogs: oxazolidinethiones and thiazolidinethiones.[1][2]

This guide focuses specifically on thiazolidinethiones , a class of versatile chiral auxiliaries and ligand precursors derived from readily available β-amino alcohols.[2][3] Their unique electronic and steric properties, stemming from the replacement of an oxygen atom with sulfur, offer distinct advantages in achieving high levels of asymmetric induction across a wide array of synthetic transformations.[4] We will explore their synthesis, mechanistic underpinnings as chiral auxiliaries, applications in cornerstone carbon-carbon bond-forming reactions, and their evolution into scaffolds for true catalytic systems.

PART 1: Synthesis of Chiral Thiazolidinethiones

The efficacy of a chiral auxiliary begins with its own enantiopurity and accessibility. Thiazolidinethiones are typically prepared via a straightforward condensation reaction between a chiral β-amino alcohol and carbon disulfide (CS₂).[1][5] The chirality of the final auxiliary is directly inherited from the starting amino alcohol, which is often derived from the chiral pool of amino acids.[4]

General Synthetic Pathway

The mechanism for the formation of the thiazolidinethione ring can proceed through different pathways depending on the reaction conditions. Under mild, slightly alkaline conditions, the reaction is believed to proceed via nucleophilic attack of the amino group on CS₂ to form a dithiocarbamate intermediate, followed by an intramolecular attack of the hydroxyl group.[1]

References

- 1. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

discovery and development of Nagao's chiral auxiliary

An In-depth Technical Guide to the Discovery and Development of Nagao's Chiral Auxiliary

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of Nagao's chiral auxiliary, a powerful tool in the field of asymmetric synthesis. We will delve into its historical context, the mechanistic underpinnings of its remarkable stereocontrol, and its practical application in the synthesis of complex chiral molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

The Genesis of an Archetype: Discovery and Conceptual Framework

The late 1970s and early 1980s were a period of intense innovation in asymmetric synthesis. Chemists sought reliable methods to control the three-dimensional arrangement of atoms during a reaction, a critical challenge in the synthesis of pharmaceuticals and natural products. It was within this context that Professor Yuji Nagao and his group at Kyoto University introduced a novel class of chiral auxiliaries based on a 1,3-thiazolidine-2-thione scaffold.

The core innovation was the development of (4S,5R)-4-carboxymethyl-5-phenyl-1,3-thiazolidine-2-thione, derived from the readily available and inexpensive amino acid, L-cysteine. Nagao's design was a masterclass in functional elegance, integrating several key features to achieve high levels of stereocontrol. The auxiliary was designed to be easily attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and then be cleaved without racemization to yield the desired chiral product.

Mechanism of Stereocontrol: A Tale of Rigidity and Facial Bias

The exceptional stereodirecting power of Nagao's auxiliary stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state. The key to this control lies in the conformation of the N-acylated auxiliary.

The N-acyl derivative of the thiazolidinethione exists as a planar, rigid structure due to chelation between the carbonyl oxygen of the acyl group, the endocyclic nitrogen, and a Lewis acid catalyst (e.g., Sn(OTf)₂, TiCl₄). This chelation locks the molecule into a defined conformation, exposing one face of the enolate to incoming electrophiles while effectively shielding the other.

The phenyl group at the C5 position and the carboxymethyl group at the C4 position act as powerful steric directors, forcing the electrophile to approach from the less hindered re-face of the enolate. This results in the predictable formation of one specific diastereomer.

Navigating Reaction Pathways: A Technical Guide to Calculating Thiazolidinethione Transition States

Abstract

Thiazolidinethiones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Understanding the mechanisms of their formation and subsequent reactions is paramount for rational drug design and synthetic optimization. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical calculation of transition states involving thiazolidinethione scaffolds. We will delve into the quantum mechanical foundations, present a robust and verifiable computational workflow, and explain the causality behind methodological choices, ensuring a blend of theoretical rigor and practical applicability.

Introduction: The Significance of the Thiazolidinethione Core

The thiazolidinethione ring is a five-membered heterocycle containing sulfur, nitrogen, and a thiocarbonyl group. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The reactivity and ultimate biological function of these molecules are dictated by the energy barriers of the reactions they undergo. The transition state (TS), the highest energy point on a reaction coordinate, holds the key to understanding these barriers. Accurately modeling the geometry and energy of the TS allows us to predict reaction kinetics, elucidate complex mechanisms, and rationally design more efficient synthetic pathways or more potent therapeutic agents.

Theoretical Foundations of Transition State Modeling

A chemical reaction can be visualized as a journey across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima (valleys), while the path between them traverses over an energy maximum known as a saddle point. This saddle point corresponds to the transition state. Computational chemistry provides the tools to map this surface and characterize these critical points.

Our primary tool is Quantum Mechanics (QM) , most commonly applied through Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy for the organic molecules we are interested in. Key to a successful calculation is the choice of:

-

Functional: This approximates the exchange-correlation energy. For transition states, hybrid functionals like B3LYP are a common starting point. However, for systems where non-covalent interactions might be crucial in stabilizing the TS, functionals from the Minnesota family, such as M06-2X , are often superior.

-

Basis Set: This is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) are adequate for initial optimizations, while larger sets like 6-311++G(d,p) or def2-TZVP are recommended for final, high-accuracy energy calculations.

The Computational Workflow: A Self-Validating Protocol

Finding a transition state is not a one-step process; it is a systematic procedure that requires careful execution and rigorous validation. The following workflow represents a field-proven, trustworthy protocol for identifying and verifying transition states in thiazolidinethione reactions.

Caption: Computational workflow for locating and verifying a transition state.

Step-by-Step Experimental Protocol

1. Geometry Optimization of Reactants and Products:

-

Objective: To find the lowest energy structure for all starting materials and final products.

-

Methodology:

-

Build the 3D structure of each reactant and product molecule individually using a molecular editor.

-

Perform a geometry optimization calculation. A good starting level of theory is B3LYP/6-31G(d,p).

-

Run a frequency calculation on each optimized structure.

-

Validation: Confirm that there are zero imaginary frequencies. This indicates a true energy minimum.

-

2. Generating a Transition State Guess:

-

Objective: To provide the optimization algorithm with a reasonable starting structure for the TS. Finding a TS is highly dependent on a good initial guess.

-

Methodology (QST2/QST3):

-

The Synchronous Transit-Guided Quasi-Newton (STQN) method is highly effective.

-

For a QST2 calculation, provide the optimized reactant and product structures. The software will attempt to find a state midway between them.

-

For a QST3 calculation, provide the reactant, the product, AND a manually built "best guess" of the transition state structure. This is often more reliable.

-

Expertise: Your chemical intuition is critical here. A good TS guess involves structures with partially formed and partially broken bonds at plausible lengths and angles.

-

3. Transition State Optimization:

-

Objective: To locate the exact first-order saddle point on the PES.

-

Methodology:

-

Using the output geometry from the QST2/3 calculation as the input, perform a TS optimization.

-

Common algorithms like the Berny algorithm are used. This calculation adjusts the geometry to find a structure that is a minimum in all dimensions except for one, which corresponds to the reaction coordinate.

-

4. Transition State Verification (The Trustworthiness Pillar):

-

Objective: To rigorously prove that the optimized structure is the correct transition state connecting the desired reactants and products. This step is non-negotiable for scientific integrity.

-

Methodology A: Frequency Calculation

-

Run a frequency calculation on the optimized TS geometry using the same level of theory.

-

Validation: A true transition state MUST have exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of a breaking bond). If you have zero or more than one imaginary frequency, your structure is not a TS, and you must return to Step 2 to refine your guess.

-

-

Methodology B: Intrinsic Reaction Coordinate (IRC) Calculation

-

Objective: To follow the reaction path downhill from the TS.

-

Perform an IRC calculation starting from the verified TS structure. This calculation maps the minimum energy path in both the "forward" (towards products) and "reverse" (towards reactants) directions.

-

Validation: The IRC path must smoothly connect the transition state to the energy minima of the intended reactants and products. If it leads to different, unexpected structures, the located TS is for a different reaction pathway.

-

Advanced Considerations: Enhancing Accuracy

Solvent Effects

Reactions are rarely performed in the gas phase. The solvent can have a profound impact on the stability of reactants, products, and especially the charged or highly polar transition states.

-

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) are computationally efficient and effective. They treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects. This is often sufficient for many thiazolidinethione reactions.

-

Explicit Solvent Models: For reactions where specific hydrogen bonds or other direct solvent-solute interactions are critical to stabilizing the TS, including a few explicit solvent molecules in the QM calculation (a QM/MM approach) may be necessary for high accuracy.

Data Presentation and Analysis

The primary output of these calculations is energy. The most crucial value is the Gibbs Free Energy of Activation (ΔG‡) , which is the difference in Gibbs free energy between the transition state and the reactants.

-

ΔG‡ = G(TS) - G(Reactants)

This value is directly related to the reaction rate via the Eyring equation and allows for quantitative comparison between different proposed mechanisms or the effects of different substituents.

| Parameter | Reactant Complex (kJ/mol) | Transition State (kJ/mol) | Product Complex (kJ/mol) | Activation Energy (ΔG‡) (kJ/mol) |

| Electronic Energy | -125432.1 | -125380.5 | -125498.7 | |

| Gibbs Free Energy | -125210.3 | -125155.8 | -125285.4 | 54.5 |

Table 1: Example thermodynamic data for a hypothetical thiazolidinethione reaction. The key deliverable, the activation energy, is calculated from the Gibbs Free Energies.

Conclusion

The theoretical calculation of transition states for reactions involving thiazolidinethiones is a powerful tool for modern chemical and pharmaceutical research. By employing a systematic, multi-step workflow grounded in Density Functional Theory, researchers can gain deep mechanistic insights. The key to trustworthy results lies not just in performing the calculations, but in the rigorous verification protocol involving frequency analysis and IRC mapping. These computational models, when carefully executed, provide a predictive framework to guide synthesis, explain reactivity, and accelerate the development of new therapeutics based on this vital heterocyclic scaffold.

A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, driven by the often starkly different pharmacological and toxicological profiles of stereoisomers.[1] Among the robust strategies for controlling stereochemistry, the use of chiral auxiliaries remains a highly reliable and versatile method.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4][5] This guide provides an in-depth technical overview of the core principles, mechanistic underpinnings, and practical applications of chiral auxiliaries in organic synthesis. We will explore the causality behind experimental choices, present self-validating protocols for key transformations, and offer a comparative analysis of the most influential classes of auxiliaries to empower scientists in the rational design of asymmetric syntheses.

The Foundational Principle: Transforming an Enantioselective Challenge into a Diastereoselective Separation

The core challenge in asymmetric synthesis is controlling the formation of one enantiomer over the other. Chiral auxiliaries circumvent this by covalently attaching a chiral entity (the auxiliary) to the starting material. This creates a new molecule that now contains a stereocenter. Any subsequent reaction that forms a new stereocenter will result in the formation of diastereomers, not enantiomers.[4][5]

Diastereomers possess different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), making them separable by standard laboratory techniques like column chromatography or crystallization.[4] Once the desired diastereomer is isolated, the auxiliary is cleaved, yielding the enantiomerically pure target compound and, ideally, allowing for the recovery and reuse of the auxiliary.[6] This fundamental workflow is the bedrock of auxiliary-based asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Pillars of the Field: Dominant Classes of Chiral Auxiliaries

While numerous auxiliaries have been developed, a select few have become the workhorses of asymmetric synthesis due to their reliability, high stereoselectivity, and well-understood mechanisms.[2][3]

Evans Oxazolidinone Auxiliaries

Popularized by David A. Evans, chiral oxazolidinones are arguably the most widely used auxiliaries, particularly for asymmetric aldol and alkylation reactions.[4][] Derived from readily available amino acids like valine or phenylalanine, their rigid structure and sterically demanding substituents provide a highly controlled chiral environment.[8][9]

Mechanism of Stereodirection: The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is chelated by a Lewis acid (commonly a boron triflate).[8][10] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the planar enolate. This steric hindrance forces an incoming electrophile (like an aldehyde or alkyl halide) to approach from the less hindered opposite face, leading to predictable and typically high diastereoselectivity.[11]

Caption: Chelation-controlled transition state for the Evans aldol reaction.

Oppolzer's Camphorsultam Auxiliaries

Derived from naturally occurring camphor, Oppolzer's sultam is another powerful and versatile chiral auxiliary.[4] Its rigid, bicyclic structure provides excellent stereochemical control in a wide array of reactions, including Diels-Alder, conjugate additions, and alkylations.[12][13] The sulfonyl group's strong dipole moment helps to lock the conformation of the N-acyl derivative, leading to a well-defined transition state and high diastereoselectivity.[14][15] These auxiliaries often yield highly crystalline products, which can be advantageous for purification by recrystallization.[16]

Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an effective and practical chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce chiral carboxylic acids and amino acids.[4] The auxiliary is readily available in both enantiomeric forms and can be easily cleaved under mild conditions.[4] Stereocontrol arises from the formation of a rigid lithium chelate between the amide carbonyl oxygen and the hydroxyl group oxygen, creating a conformationally locked system that directs alkylating agents to one face of the enolate.[4]

Comparative Analysis and Selection Criteria

The choice of a chiral auxiliary is a critical decision in synthetic planning. It depends on the specific reaction, the desired product, and practical considerations like cost and scalability.

| Chiral Auxiliary | Key Applications | Typical Diastereoselectivity (d.r.) | Cleavage Methods | Advantages | Disadvantages |

| Evans Oxazolidinone | Aldol, Alkylation, Diels-Alder | >95:5 | LiOH/H₂O₂, LiBH₄, Weinreb amidation | High reliability, well-studied, predictable stereochemistry.[4][8] | Can be expensive, cleavage sometimes requires harsh conditions.[4] |

| Oppolzer's Sultam | Alkylation, Conjugate Addition, Diels-Alder, Hydroxylation | >98:2 | LiAlH₄, LiOH, hydrolysis | Highly crystalline products, excellent stereocontrol.[12][16] | Removal can be difficult, requires strong reducing agents.[12] |

| Pseudoephedrine Amide | α-Alkylation of Carboxylic Acids | >95:5 | Acid/base hydrolysis | Inexpensive, both enantiomers available, mild cleavage.[4][] | Limited to enolate alkylation, potential for epimerization during cleavage. |

| (SAMP)/(RAMP) | α-Alkylation of Aldehydes/Ketones | >95% de | Ozonolysis, acid hydrolysis | Excellent for carbonyl alkylation.[17] | Hydrazine derivatives can be toxic, cleavage requires specific conditions. |

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a self-validating system for a classic Evans asymmetric alkylation.

Protocol: Asymmetric Alkylation of an N-Propionyl Evans Oxazolidinone

This three-step procedure demonstrates the attachment, diastereoselective alkylation, and cleavage of the auxiliary.[18]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq.) dropwise. The solution is stirred for 30 minutes at -78 °C and then allowed to warm to 0 °C over 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.[18]

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the crude product.

Step 3: Cleavage of the Auxiliary to Yield the Chiral Carboxylic Acid

-

Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq., 1.0 M).

-

Stir the reaction vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

-

Concentrate the mixture to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3x) to isolate the enantiomerically pure carboxylic acid.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Safety Note: The cleavage reaction using LiOH/H₂O₂ can evolve oxygen gas, which may create a safety hazard in a sealed or poorly vented vessel, especially on a large scale.[19] Ensure adequate venting and proper inerting procedures.

Conclusion and Future Outlook

Chiral auxiliaries are a mature, reliable, and powerful tool in the arsenal of the synthetic chemist.[17] Their ability to provide high levels of stereocontrol in a predictable manner makes them indispensable, particularly in the early stages of drug development and complex molecule synthesis.[4] While asymmetric catalysis often presents a more elegant and atom-economical long-term solution, the speed, versatility, and robustness of auxiliary-based methods ensure their continued relevance.[2] Future developments will likely focus on creating new auxiliaries with even milder attachment and cleavage conditions, higher catalytic turnover in certain applications, and broader substrate scopes to meet the ever-increasing demand for enantiomerically pure compounds.

References

- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Evans aldol ppt | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Application of (S)-4-Isopropylthiazolidine-2-thione

This guide provides comprehensive technical information on the safety, handling, and principal applications of (S)-4-Isopropylthiazolidine-2-thione. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who work with this versatile chiral auxiliary. The content herein is synthesized from authoritative safety data sheets and peer-reviewed scientific literature to ensure technical accuracy and practical relevance.

Introduction and Chemical Identity

This compound, a sulfur-containing heterocyclic compound, has established itself as a highly effective chiral auxiliary in asymmetric synthesis.[1] Its utility is derived from its ability to be temporarily incorporated into a prochiral substrate, thereby directing the stereochemical outcome of a chemical transformation with a high degree of precision.[1] Once the desired stereocenter is established, the auxiliary can be cleanly removed, often with the potential for recovery and reuse, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NS₂ | [1] |

| Molecular Weight | 161.29 g/mol | [1] |

| CAS Number | 76186-04-4 | [1] |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 223.3 ± 23.0 °C (Predicted) | [2] |

| Optical Activity | [α]20/D -37±3°, c = 1 in chloroform | [1] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place | [2][3] |

Safety and Hazard Communication

While specific toxicological data for this compound is largely unavailable in published literature, the safety profile is guided by information from Safety Data Sheets (SDS) for this compound and structurally related thiazolidine derivatives. As a matter of standard laboratory practice, it should be handled as a substance of unknown toxicity, with all necessary precautions taken to minimize exposure.

GHS Hazard Classification

Based on available SDS, the GHS classification for the analogous (R)-enantiomer and related acylated derivatives indicates potential hazards.[4] It is prudent to apply these warnings to the (S)-enantiomer as well.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

Note: This classification is based on data for structurally similar compounds and should be used for guidance.[4][5]

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines a general workflow for risk assessment and the implementation of control measures.

Caption: Risk assessment and control workflow for handling this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) inspected prior to use.[3]

-

Skin and Body Protection: A lab coat, and for larger quantities, consider fire/flame resistant and impervious clothing.[3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended.[1][6]

Handling Procedures

-

All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]

-

Do not eat, drink, or smoke in areas where the compound is handled.[5]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store apart from foodstuff containers.[3]

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed immediately.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Spill Response

The following flowchart outlines the general procedure for responding to a spill of this compound.

Caption: General flowchart for responding to a chemical spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[3]

Application in Asymmetric Synthesis: A Field-Proven Perspective

The primary utility of this compound lies in its role as a chiral auxiliary. This section provides insights into the causality behind its effectiveness in stereoselective transformations.

Mechanism of Stereochemical Control

When acylated at the nitrogen atom, the resulting N-acylthiazolidinethione can be enolized to form a chiral enolate. The stereochemical outcome of subsequent reactions with electrophiles is dictated by the conformation of this enolate, which is influenced by several factors:

-

The Isopropyl Group: The bulky isopropyl group at the C4 position effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face.

-

The Thione Group: The sulfur atom of the thione functionality plays a key role in coordinating with Lewis acids (e.g., TiCl₄), which are often used to generate the enolate and activate the electrophile. This coordination helps to lock the conformation of the enolate, leading to high diastereoselectivity.

Experimental Workflow: Asymmetric Aldol Addition

A common application of this compound is in diastereoselective aldol additions. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for an asymmetric aldol addition using an N-acyl this compound.

This protocol is a self-validating system in that the high diastereoselectivity observed in the product is a direct consequence of the effective stereochemical control exerted by the chiral auxiliary. The choice of Lewis acid and base is critical; for instance, titanium enolates often provide excellent stereocontrol in these reactions.

Conclusion

This compound is a valuable tool for the stereocontrolled synthesis of complex organic molecules. Its effective use is predicated on a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. While specific toxicological data is limited, a cautious approach, employing appropriate engineering controls and personal protective equipment, will ensure its safe handling in a research and development setting. The insights provided in this guide are intended to equip researchers with the necessary knowledge to work with this compound safely and effectively, leveraging its full potential in the advancement of chemical synthesis.

References

- 1. This compound = 98.0 76186-04-4 [sigmaaldrich.com]

- 2. This compound | 76186-04-4 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. (S)-4-苄基噻唑啉-2-硫酮 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Novel 2,4- thiazolidinediones: Synthesis, in vitro cytotoxic activity, and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of β-Amino Acids via Conjugate Addition to N-Enoyl-(S)-4-Isopropylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics.[1] Their incorporation into peptide backbones induces unique conformational constraints, often enhancing proteolytic stability and modulating biological activity. Consequently, the development of robust and efficient methods for their stereoselective synthesis is a paramount objective in medicinal chemistry and drug development.

Chiral auxiliaries offer a powerful and reliable strategy to control stereochemistry during carbon-carbon and carbon-heteroatom bond formation. This guide details a methodology centered on the use of (S)-4-isopropylthiazolidine-2-thione, a highly effective chiral auxiliary, to direct the asymmetric conjugate addition of nitrogen nucleophiles (aza-Michael reaction) for the synthesis of enantiomerically enriched β-amino acids.

The this compound Auxiliary: A Privileged Scaffold

The this compound, often associated with the work of Crimmins, is a valine-derived chiral auxiliary that offers distinct advantages over more traditional scaffolds like Evans' oxazolidinones.[2]

-

Predictable Stereocontrol: The bulky isopropyl group effectively shields one face of the derived enolate, directing incoming electrophiles or nucleophiles to the opposite face with high fidelity.

-

Enhanced Reactivity of the Thione: The thiocarbonyl group of the N-acyl derivative is more electrophilic than its oxo-counterpart, facilitating enolate formation under milder conditions.

-

Versatile Cleavage Conditions: A key advantage is the ease and versatility of auxiliary removal. The N-acyl bond can be cleaved under a variety of mild conditions, including hydrolysis, alcoholysis, or reduction, often preserving sensitive functional groups elsewhere in the molecule.

Core Principle: Diastereoselective Aza-Michael Reaction

The cornerstone of this methodology is the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acylthiazolidinethione. The reaction proceeds through the formation of a metal-chelated transition state, which rigidly locks the conformation of the N-enoyl substrate.

The Lewis acid, typically a magnesium or titanium species, coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the enoyl moiety. This chelation forces the α,β-unsaturated system into a planar s-cis conformation. The bulky isopropyl group at the C4 position of the auxiliary then sterically blocks the Si-face of the molecule, compelling the incoming nitrogen nucleophile to attack the β-position from the less hindered Re-face. This facial bias is the origin of the high diastereoselectivity observed in the reaction.

Overall Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: preparation of the Michael acceptor, the key diastereoselective conjugate addition, and the final liberation of the β-amino acid derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Crotonoyl-(S)-4-isopropylthiazolidine-2-thione

This protocol describes the acylation of the chiral auxiliary to form the α,β-unsaturated Michael acceptor.

-

Reagents and Setup:

-

This compound (1.0 equiv)

-

Crotonyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

-

-

Procedure:

-

Dissolve this compound and DMAP in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add crotonyl chloride dropwise over 10 minutes. The solution may turn from colorless to yellow.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure N-crotonoyl derivative.

-

Protocol 2: MgBr₂-Mediated Diastereoselective Aza-Michael Addition

This is the key stereocontrolling step where the β-amino stereocenter is established. The use of O-benzylhydroxylamine as the nucleophile provides a versatile handle for further deprotection to the free amine.

-

Reagents and Setup:

-

N-Crotonoyl-(S)-4-isopropylthiazolidinethione (1.0 equiv)

-